molecular formula C12H6F14O4 B13994842 Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate

Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate

Cat. No.: B13994842
M. Wt: 480.15 g/mol
InChI Key: WVGOKTYQAQEHBO-UHFFFAOYSA-N
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Description

Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate is a fluorinated ester compound known for its unique chemical properties, particularly its high thermal stability and chemical inertness. This compound is often used in various industrial and scientific applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate typically involves the esterification of but-2-enedioic acid with 2,2,3,3,4,4,4-heptafluorobutanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of but-2-enedioic acid and 2,2,3,3,4,4,4-heptafluorobutanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: But-2-enedioic acid and 2,2,3,3,4,4,4-heptafluorobutanol.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.

    Industry: Utilized in the production of high-performance materials such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate exerts its effects is primarily through its chemical stability and resistance to degradation. The fluorinated groups provide a high degree of hydrophobicity and thermal stability, making the compound suitable for use in harsh chemical environments. The ester bonds can be selectively hydrolyzed under specific conditions, allowing for controlled release of the constituent alcohol and acid.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,3,4,4,4-Heptafluorobutylamine

Uniqueness

Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate is unique due to its combination of fluorinated groups and ester functionality, which imparts both high stability and reactivity under controlled conditions. This makes it particularly valuable in applications requiring both durability and the ability to undergo specific chemical transformations.

Properties

IUPAC Name

bis(2,2,3,3,4,4,4-heptafluorobutyl) but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F14O4/c13-7(14,9(17,18)11(21,22)23)3-29-5(27)1-2-6(28)30-4-8(15,16)10(19,20)12(24,25)26/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGOKTYQAQEHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)OCC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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